molecular formula C17H19BrN4O4S2 B319420 N-(5-bromo-2-furoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea

N-(5-bromo-2-furoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea

Cat. No.: B319420
M. Wt: 487.4 g/mol
InChI Key: HWPQTVNTFYSLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-furoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a furan ring, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-furoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea typically involves multiple steps, including the introduction of the bromine atom, the formation of the furan ring, and the attachment of the piperazine moiety. Common reagents used in these reactions include bromine, furan, and piperazine derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-furoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

N-(5-bromo-2-furoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-furoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(4-methylpiperazin-1-yl)pyridine
  • 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine
  • 5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1H-benzo[d]-imidazole hydrochloride

Uniqueness

Compared to similar compounds, N-(5-bromo-2-furoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H19BrN4O4S2

Molecular Weight

487.4 g/mol

IUPAC Name

5-bromo-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C17H19BrN4O4S2/c1-21-8-10-22(11-9-21)28(24,25)13-4-2-12(3-5-13)19-17(27)20-16(23)14-6-7-15(18)26-14/h2-7H,8-11H2,1H3,(H2,19,20,23,27)

InChI Key

HWPQTVNTFYSLHP-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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